

An In-depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)aniline

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Compound of Interest

Compound Name: 3-(Piperidin-1-ylsulfonyl)aniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **3-(Piperidin-1-ylsulfonyl)aniline**, a sulfonamide derivative of interest in medicinal chemistry. The document details its chemical and physical characteristics, a representative synthesis protocol, known biological activities, and safety information.

Core Properties and Physicochemical Data

3-(Piperidin-1-ylsulfonyl)aniline is an organic compound featuring a central aniline ring substituted with a piperidinyl-sulfonyl group at the meta-position.^[1] This structure combines the functionalities of a sulfonamide and an aromatic amine, making it a valuable scaffold in drug discovery.^{[1][2]} The physicochemical properties are summarized below.

| Property | Value | Reference |
|-------------------|---|---------------------|
| CAS Number | 22184-99-2 | [1] |
| Molecular Formula | C ₁₁ H ₁₆ N ₂ O ₂ S | [1] |
| Molecular Weight | 240.32 g/mol | [1] |
| IUPAC Name | 3-(piperidin-1-ylsulfonyl)aniline | [1] |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N | [1] |
| Boiling Point | ~116-117°C (Predicted) | [1] |
| Melting Point | Data not available | |
| Solubility | Possesses both hydrophilic (sulfonamide, amine) and lipophilic (piperidine, benzene ring) characteristics, suggesting moderate polarity and solubility in various organic solvents. | [1] |
| Physical Form | Data not available (A related compound, 3-(piperidin-1-yl)aniline, is a liquid) | |

Synthesis and Purification

The synthesis of **3-(Piperidin-1-ylsulfonyl)aniline** is typically achieved through a nucleophilic substitution reaction between a sulfonyl chloride derivative and piperidine.[\[1\]](#) The general approach involves the reaction of 3-aminobenzenesulfonyl chloride with piperidine in the presence of a base to neutralize the hydrochloric acid byproduct.[\[1\]](#)

This protocol describes a plausible method for the synthesis of **3-(Piperidin-1-ylsulfonyl)aniline** based on standard sulfonamide formation reactions.[\[3\]](#)[\[4\]](#)

Materials:

- 3-Aminobenzenesulfonyl chloride (1.0 eq)[5]
- Piperidine (1.2 eq)[6]
- Triethylamine (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
- Addition of Base and Nucleophile: Cool the solution to 0°C using an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of piperidine (1.2 eq).
- Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO_3 and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to obtain the crude product.

- Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure **3-(Piperidin-1-ylsulfonyl)aniline**.

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Caption: General workflow for the synthesis of **3-(Piperidin-1-ylsulfonyl)aniline**.

Biological Activity and Mechanism of Action

Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][7]

Primary Target: Dihydrofolate Reductase (DHFR) **3-(Piperidin-1-ylsulfonyl)aniline** has been identified as an inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate into tetrahydrofolate.[8] Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are required for DNA replication and cell proliferation.[8][9]

By inhibiting DHFR, the compound disrupts the supply of these essential building blocks, leading to an arrest of the cell cycle and potentially apoptosis (programmed cell death).[1][8] This mechanism is a key strategy in cancer chemotherapy.[8] The activity of **3-(Piperidin-1-ylsulfonyl)aniline** has been noted in human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines.[1]

Antimicrobial Potential The sulfonamide moiety is historically significant for its antibacterial action, where it acts as a competitive inhibitor of dihydropteroate synthase (DHPS), another enzyme in the folate pathway.[10][11] While the primary target for this specific compound is cited as DHFR, compounds with similar structures have demonstrated antimicrobial and antifungal properties, suggesting a potentially broad spectrum of biological relevance.[1][12]

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Caption: Mechanism of action via DHFR inhibition.

Spectroscopic Analysis

While specific, peer-reviewed spectroscopic data for **3-(Piperidin-1-ylsulfonyl)aniline** is not widely published, the following table presents predicted and exemplary data based on its chemical structure and analysis of similar compounds.[\[13\]](#)[\[14\]](#)[\[15\]](#)

| Technique | Expected Features |
|---------------------|--|
| ¹ H NMR | <ul style="list-style-type: none">- Aromatic Protons (Aniline Ring): Multiple signals in the δ 6.5-7.5 ppm range.- Piperidine Protons: Multiplets in the δ 2.8-3.2 ppm (protons adjacent to N) and δ 1.5-1.8 ppm (other methylene protons) ranges.- Amine Protons (NH₂): A broad singlet, chemical shift can vary depending on solvent and concentration. |
| ¹³ C NMR | <ul style="list-style-type: none">- Aromatic Carbons: Signals in the δ 110-150 ppm range.- Piperidine Carbons: Signals in the δ 45-55 ppm (carbons adjacent to N) and δ 20-30 ppm (other carbons) ranges. |
| IR (Infrared) | <ul style="list-style-type: none">- N-H Stretching (Amine): Two characteristic bands around 3300-3500 cm⁻¹.- S=O Stretching (Sulfonyl): Two strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).- C-H Stretching (Aliphatic/Aromatic): Bands around 2850-3100 cm⁻¹. |
| MS (Mass Spec) | <ul style="list-style-type: none">- [M+H]⁺: Expected at m/z = 241.10 (Calculated for C₁₁H₁₇N₂O₂S⁺).- Fragmentation: Likely cleavage of the S-N bond and fragmentation of the piperidine ring. |

- NMR Spectroscopy: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Record ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
- Infrared Spectroscopy: Acquire the IR spectrum using either a KBr pellet method for a solid sample or as a thin film on a salt plate for an oil/liquid.
- Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), to determine the mass-to-charge ratio of the molecular ion.

Safety and Handling

The handling of **3-(Piperidin-1-ylsulfonyl)aniline** requires adherence to standard laboratory safety protocols for aromatic amines and sulfonamides. The following table summarizes key safety information based on data for structurally related compounds.[\[16\]](#)[\[17\]](#)

| Hazard Category | Description and Precautions |
|----------------------|--|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[16] Precaution: Avoid ingestion, direct skin contact, and inhalation of dust or vapors. Handle in a well-ventilated fume hood. |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[16] Precaution: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. |
| First Aid: Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| First Aid: Skin | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. |

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